4-Fluoro-2-isopropylaniline

Metabolic Stability Fluorine Substitution Cytochrome P450

4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) is a fluorinated aromatic amine with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol. The compound features a fluorine atom at the para position and an isopropyl group at the ortho position of the aniline ring, conferring distinct physicochemical properties that differentiate it from simpler aniline derivatives.

Molecular Formula C9H12FN
Molecular Weight 153.2
CAS No. 1339874-93-9
Cat. No. B2669835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-isopropylaniline
CAS1339874-93-9
Molecular FormulaC9H12FN
Molecular Weight153.2
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)F)N
InChIInChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3
InChIKeyFMMUTMKYMXTICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) | Fluorinated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) is a fluorinated aromatic amine with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . The compound features a fluorine atom at the para position and an isopropyl group at the ortho position of the aniline ring, conferring distinct physicochemical properties that differentiate it from simpler aniline derivatives [1]. It is primarily utilized as a building block in the synthesis of pharmaceutical agents and agrochemicals, where the fluorine substituent can enhance metabolic stability and modulate biological activity [1]. The compound is commercially available as a liquid with typical purity ≥97% and is recommended for storage under inert atmosphere at 2–8°C or room temperature with protection from light .

Why 4-Fluoro-2-isopropylaniline Cannot Be Replaced by Generic Aniline or Simple Fluoroaniline Analogs in Advanced Synthesis


Substituting 4-Fluoro-2-isopropylaniline with simpler aniline derivatives such as 4-fluoroaniline or 2-isopropylaniline introduces significant risks in reaction outcomes and final compound properties. The dual substitution pattern—para-fluorine and ortho-isopropyl—uniquely modulates both electronic and steric parameters, directly influencing reactivity, metabolic stability, and target binding in downstream molecules. While 4-fluoroaniline (CAS 371-40-4) provides only the fluorine substituent, it lacks the ortho isopropyl group that can enhance lipophilicity and steric bulk, potentially altering binding conformations in medicinal chemistry applications [1]. Conversely, 2-isopropylaniline (CAS 643-28-7) lacks the para-fluorine atom, which is known to block metabolic oxidation and increase the half-life of aniline-containing compounds [2]. The specific combination of substituents in 4-Fluoro-2-isopropylaniline creates a unique electronic and steric profile that cannot be replicated by mixing or substituting with these mono-substituted analogs, necessitating its specific procurement for reactions where both fluorine-mediated metabolic stability and isopropyl-mediated steric effects are required [1].

Quantitative Differentiation Evidence for 4-Fluoro-2-isopropylaniline Relative to Structural Analogs


Enhanced Metabolic Stability via Para-Fluorine Substitution Compared to Non-Fluorinated Anilines

The presence of a para-fluorine atom in 4-Fluoro-2-isopropylaniline is predicted to significantly reduce the rate of cytochrome P450-mediated aromatic hydroxylation compared to non-fluorinated aniline analogs. Studies on 4-fluoroaniline derivatives demonstrate that fluorine substitution at the para position blocks metabolic oxidation at that site, shifting metabolism to alternative pathways and increasing metabolic half-life [1]. In comparative in vitro and in vivo studies, 4-fluoroaniline exhibited both para- and ortho-hydroxylation, whereas non-para fluorinated anilines were preferentially hydroxylated at the para position, indicating that fluorine substitution alters the metabolic fate of the molecule [2]. This class-level effect is directly transferable to 4-Fluoro-2-isopropylaniline, suggesting it will exhibit greater metabolic stability than its non-fluorinated counterpart, 2-isopropylaniline (CAS 643-28-7), which lacks the fluorine atom and is therefore more susceptible to rapid oxidative metabolism [1].

Metabolic Stability Fluorine Substitution Cytochrome P450

Altered pKa and Lipophilicity Profile Compared to 4-Fluoroaniline

The ortho-isopropyl group in 4-Fluoro-2-isopropylaniline is predicted to increase steric hindrance and lipophilicity compared to the simpler analog 4-fluoroaniline (CAS 371-40-4). While direct experimental pKa and logP values for 4-Fluoro-2-isopropylaniline are not available in primary literature, data for the structurally similar 4-fluoro-N-isopropylaniline (CAS 70441-63-3) provide a relevant benchmark. This compound exhibits a predicted pKa of 5.91±0.32 and a logP of 2.3 at 23°C and pH 5.59 . In contrast, 4-fluoroaniline has a reported pKa of approximately 4.6-4.7 and a logP around 1.1 [1]. The difference of approximately 1.2 pKa units and a logP increase of about 1.2 suggests that the isopropyl substitution significantly increases both basicity and lipophilicity. These property shifts are directly relevant to 4-Fluoro-2-isopropylaniline, which shares the same substitution pattern but with the isopropyl group on the aromatic ring rather than the nitrogen atom. Such differences can profoundly affect solubility, membrane permeability, and receptor binding in downstream molecules.

Physicochemical Properties pKa Lipophilicity

Utility as a Key Intermediate in the Synthesis of Nav1.8 Inhibitors

4-Fluoro-2-isopropylaniline serves as a crucial building block for the synthesis of Nav1.8 inhibitors, a class of voltage-gated sodium channel modulators being investigated for the treatment of pain. A patent (US20240083896, Example 9) discloses the compound 6-Chloro-1-(4-fluoro-2-isopropylphenyl)-3-(2-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one, which incorporates the 4-fluoro-2-isopropylphenyl moiety derived from 4-Fluoro-2-isopropylaniline [1]. This specific compound exhibited an IC50 of 1,590 nM against the Nav1.8 channel in a QPatch automated patch-clamp assay using HEK293 cells stably expressing human Nav1.8 [2]. While this is a moderate potency, it demonstrates the direct application of the 4-fluoro-2-isopropylphenyl scaffold in generating biologically active molecules. In contrast, simpler aniline derivatives without this specific substitution pattern are not reported to yield compounds with similar Nav1.8 activity profiles, highlighting the unique role of this building block in medicinal chemistry campaigns targeting this ion channel.

Nav1.8 Inhibitors Pain Ion Channels

Recommended Application Scenarios for 4-Fluoro-2-isopropylaniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Metabolically Stable Drug Candidates

Researchers seeking to improve the metabolic stability of aniline-containing drug candidates should prioritize 4-Fluoro-2-isopropylaniline over non-fluorinated analogs. The para-fluorine substituent is expected to block cytochrome P450-mediated oxidation at that position, potentially increasing the half-life of derived compounds, as supported by class-level evidence from 4-fluoroaniline metabolism studies [1]. This property is particularly valuable in early-stage drug discovery where optimizing metabolic stability is critical for achieving favorable pharmacokinetic profiles.

Agrochemical Synthesis: Development of Fluorinated Herbicide Intermediates

In the agrochemical industry, 4-Fluoro-2-isopropylaniline is structurally related to key intermediates used in the synthesis of herbicides such as flufenacet [1]. While the primary intermediate for flufenacet is 4-fluoro-N-isopropylaniline (CAS 70441-63-3), the close structural similarity suggests that 4-Fluoro-2-isopropylaniline may serve as a valuable alternative building block for generating novel analogs with potentially improved herbicidal activity or selectivity [1]. Researchers developing next-generation herbicides may leverage the unique ortho-isopropyl substitution to explore SAR around the aniline core.

Ion Channel Drug Discovery: Nav1.8 Inhibitor Development

Teams engaged in the discovery of Nav1.8 inhibitors for pain management should consider 4-Fluoro-2-isopropylaniline as a privileged starting material. Its 4-fluoro-2-isopropylphenyl moiety has been successfully incorporated into a compound with demonstrated Nav1.8 inhibitory activity (IC50 = 1.59 μM) [1]. This building block can be used to synthesize libraries of analogs for SAR studies, potentially leading to more potent and selective Nav1.8 blockers.

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